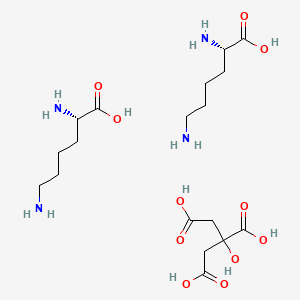
Di-L-lysine citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-L-lysine citrate is a complex organic salt composed of two L-lysine molecules and one citric acid molecule. It is a white to slightly yellow crystalline solid that is highly soluble in water. This compound is commonly used as a buffering agent and pH regulator in various biochemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-L-lysine citrate is typically prepared by mixing L-lysine with citric acid in a suitable molar ratio. The reaction involves the formation of ionic bonds between the amino groups of L-lysine and the carboxyl groups of citric acid. The mixture is then purified through crystallization or other methods to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes to produce L-lysine, which is then reacted with citric acid. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are commonly used for the fermentation process. The resulting L-lysine is then purified and reacted with citric acid to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Di-L-lysine citrate can undergo various chemical reactions, including:
Oxidation: The amino groups in L-lysine can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups in citric acid can be reduced to form alcohol derivatives.
Substitution: The amino groups in L-lysine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-lysine.
Reduction: Alcohol derivatives of citric acid.
Substitution: Various substituted lysine derivatives.
Wissenschaftliche Forschungsanwendungen
Di-L-lysine citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in various chemical reactions and processes.
Biology: Employed in cell culture media as a nutrient and pH regulator.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of di-L-lysine citrate involves its ability to regulate pH and provide essential nutrients in biological systems. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects. The citric acid component participates in the citric acid cycle, a key metabolic pathway, while the L-lysine component is involved in protein synthesis and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties.
L-lysine hydrochloride: A salt of L-lysine used as a dietary supplement.
L-lysine acetate: Another salt of L-lysine used in various applications
Uniqueness
Di-L-lysine citrate is unique due to its combination of L-lysine and citric acid, which provides both buffering capacity and nutritional benefits. This dual functionality makes it particularly useful in applications where pH regulation and nutrient supplementation are required .
Eigenschaften
CAS-Nummer |
93805-82-4 |
|---|---|
Molekularformel |
C18H36N4O11 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
(2S)-2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C6H14N2O2.C6H8O7/c2*7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*5-;/m00./s1 |
InChI-Schlüssel |
UCGKBRGKINVMDO-MDTVQASCSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


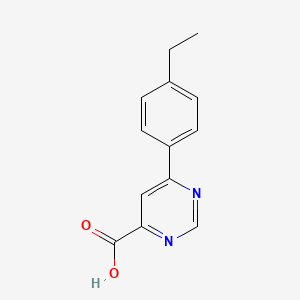
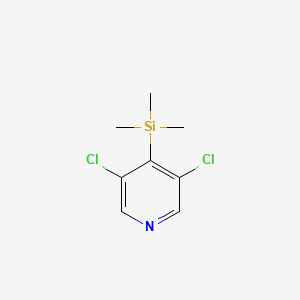
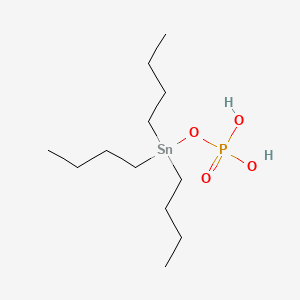


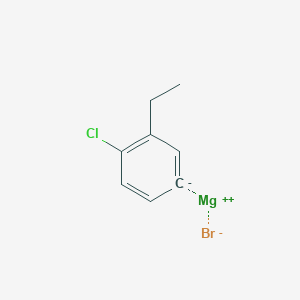

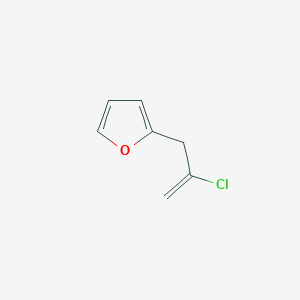
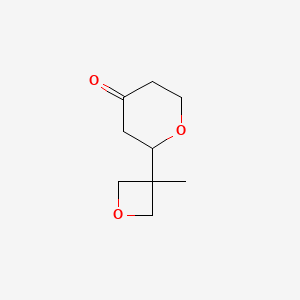
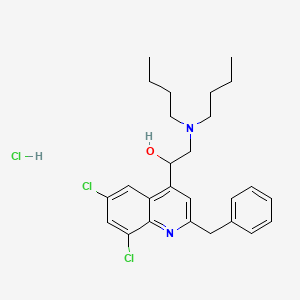
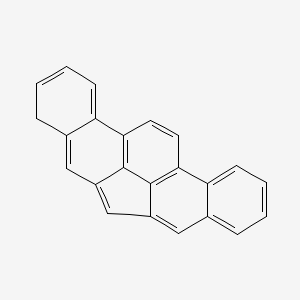


![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
